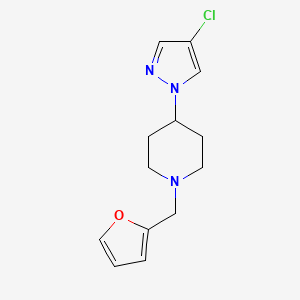
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine, also known as JNJ-42153605, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the modulation of dopamine and serotonin neurotransmission. It acts as a selective antagonist of the dopamine D2 receptor, which results in the inhibition of dopamine signaling. This, in turn, leads to the suppression of psychotic symptoms associated with schizophrenia. This compound also acts as a partial agonist of the serotonin 5-HT2C receptor, which results in the modulation of appetite and mood.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of dopamine in the brain, which is believed to be responsible for its antipsychotic effects. In addition, this compound has also been found to increase the levels of serotonin, which is believed to be responsible for its mood-regulating effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine is its high selectivity for the dopamine D2 receptor. This makes it a promising candidate for the treatment of schizophrenia, as it is expected to exhibit fewer side effects compared to other antipsychotic drugs. However, one of the limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine. One potential direction is the investigation of its efficacy in the treatment of other neurological disorders, such as Parkinson's disease. Another potential direction is the development of more soluble analogs of this compound, which would improve its in vivo efficacy. Finally, the investigation of the long-term effects of this compound on dopamine and serotonin signaling would provide valuable insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of 4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine involves the reaction of 4-chloropyrazole-1-carboxylic acid with furan-2-ylmethylamine, followed by reduction with sodium borohydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against the dopamine D2 receptor, which is implicated in various neurological disorders such as schizophrenia and Parkinson's disease. In addition, this compound has also been found to exhibit activity against the serotonin 5-HT2C receptor, which is involved in the regulation of appetite and mood.
Eigenschaften
IUPAC Name |
4-(4-chloropyrazol-1-yl)-1-(furan-2-ylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c14-11-8-15-17(9-11)12-3-5-16(6-4-12)10-13-2-1-7-18-13/h1-2,7-9,12H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZDVIHSVGFISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(C=N2)Cl)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![2-pyridin-3-yl-N-[4-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B7647493.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![3-Methyl-3-[4-[(4-methyl-2,3-dihydroindol-1-yl)methyl]pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B7647499.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)
![N-[(5-benzyl-1,3,4-oxadiazol-2-yl)methyl]-2,4,5-trifluoroaniline](/img/structure/B7647509.png)
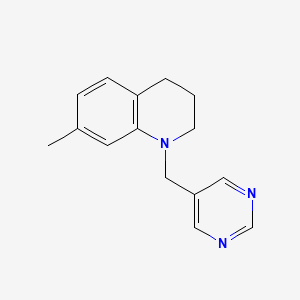

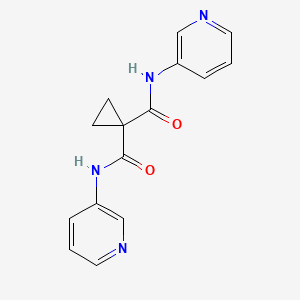
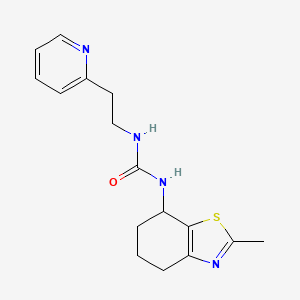
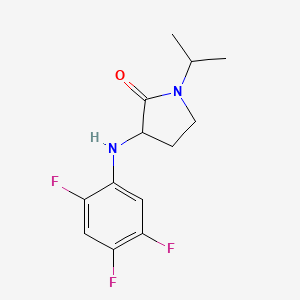
![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![Tert-butyl 4-[(1-methylpyrazol-4-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647603.png)